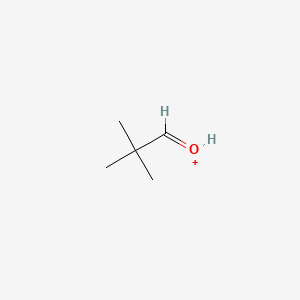
(2,2-Dimethylpropylidene)oxidanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylpropylidene)oxidanium is a chemical compound with the molecular formula C5H11OThis compound is a colorless liquid with a distinct odor and is commonly used as a reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2,2-Dimethylpropylidene)oxidanium can be synthesized through the reaction of methanol and acetone in the presence of a catalyst. The process involves mixing methanol and acetone, adding a catalyst, and allowing the reaction to proceed under controlled conditions. The crude product is then purified through extractive distillation and redistillation to obtain the final product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The use of metal oxide catalysts, such as Fe2O3, Al2O3, or Ga2O3, can enhance the reaction efficiency and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethylpropylidene)oxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, oxidation can yield various carbonyl compounds, while substitution reactions can produce a range of substituted derivatives .
Applications De Recherche Scientifique
(2,2-Dimethylpropylidene)oxidanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: It can be used in biochemical studies to investigate reaction mechanisms and pathways.
Industry: It is used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of (2,2-Dimethylpropylidene)oxidanium involves its interaction with specific molecular targets and pathways. It can act as an alkylating agent, introducing alkyl groups into other molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2,2-Dimethylpropylidene)oxidanium include:
(2,2-Dimethylpropylidyne)phosphine: A compound with a phosphorus-carbon triple bond, known for its stability at room temperature.
2,2-Dimethoxypropane: Another name for this compound, used interchangeably in some contexts.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Its ability to act as an alkylating agent and its use in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
64788-27-8 |
|---|---|
Formule moléculaire |
C5H11O+ |
Poids moléculaire |
87.14 g/mol |
Nom IUPAC |
2,2-dimethylpropylideneoxidanium |
InChI |
InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3/p+1 |
Clé InChI |
FJJYHTVHBVXEEQ-UHFFFAOYSA-O |
SMILES canonique |
CC(C)(C)C=[OH+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


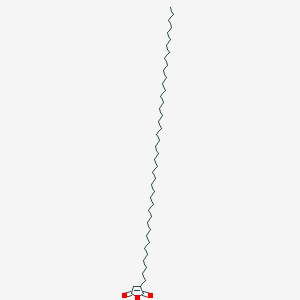
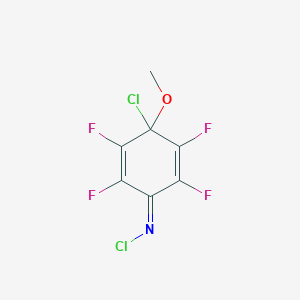
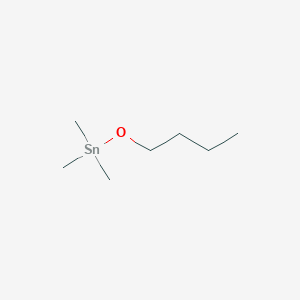
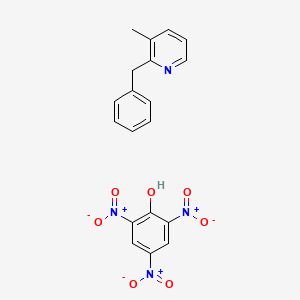
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
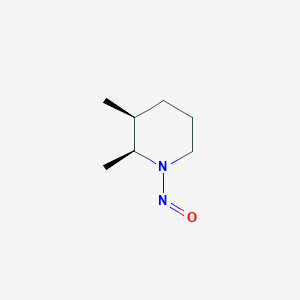
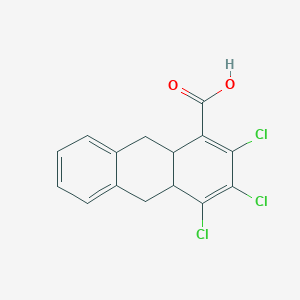

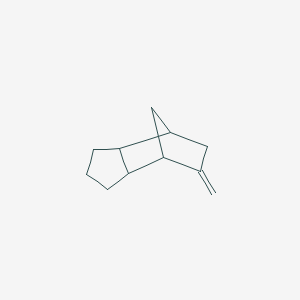
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
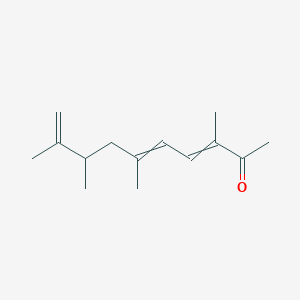
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)

